

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbonitrile

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Compound of Interest

Compound Name: 1,3-Dimethyl-1H-pyrazole-5-carbonitrile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,3-Dimethyl-1H-pyrazole-5-carbonitrile**, including its chemical identity, physicochemical properties, a proposed synthesis protocol, and a discussion of the known biological activities of related pyrazole compounds. While this specific molecule is commercially available, detailed experimental data in peer-reviewed literature is scarce. This guide consolidates available information and presents a logical synthesis approach based on established chemical principles.

Chemical Identity and Properties

1,3-Dimethyl-1H-pyrazole-5-carbonitrile is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The presence of a nitrile group and two methyl substituents on the pyrazole ring influences its chemical reactivity and potential as a scaffold in medicinal chemistry.

Table 1: Chemical Identifiers and Physicochemical Properties of **1,3-Dimethyl-1H-pyrazole-5-carbonitrile**

Parameter	Value	Source
IUPAC Name	1,3-dimethyl-1H-pyrazole-5-carbonitrile	N/A
CAS Number	306936-77-6	[1]
Molecular Formula	C ₆ H ₇ N ₃	[1]
Molecular Weight	121.14 g/mol	[1]
Physical Form	Crystals, Off-white solid	[1]
Boiling Point	248.7±20.0 °C (Predicted)	[1]
Density	1.09±0.1 g/cm ³ (Predicted)	[1]
pKa	-0.06±0.10 (Predicted)	[1]
Storage	Inert atmosphere, Store in freezer, under -20°C	[1]

Note: Some physical properties are predicted as specific experimental data is not widely available.

Proposed Synthesis Protocol

A detailed experimental protocol for the synthesis of **1,3-Dimethyl-1H-pyrazole-5-carbonitrile** is not readily available in the published literature. However, a plausible synthetic route can be devised based on the synthesis of its precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, and standard chemical transformations. A common method for forming a nitrile from a carboxylic acid involves a two-step process: conversion to a primary amide, followed by dehydration.

2.1. Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide

This step involves the amidation of the corresponding carboxylic acid.

- Materials:
 - 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

- Thionyl chloride (SOCl_2)
- Ammonia (aqueous solution)
- Procedure:
 - A mixture of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid and an excess of thionyl chloride is refluxed for 2 hours.
 - The reaction mixture is then concentrated under vacuum to remove excess thionyl chloride.
 - The residue is cooled to 0°C , and an aqueous solution of ammonia is added dropwise with stirring.
 - The resulting solid precipitate, 1,3-dimethyl-1H-pyrazole-5-carboxamide, is collected by filtration.[2]

2.2. Step 2: Dehydration of 1,3-Dimethyl-1H-pyrazole-5-carboxamide to **1,3-Dimethyl-1H-pyrazole-5-carbonitrile**

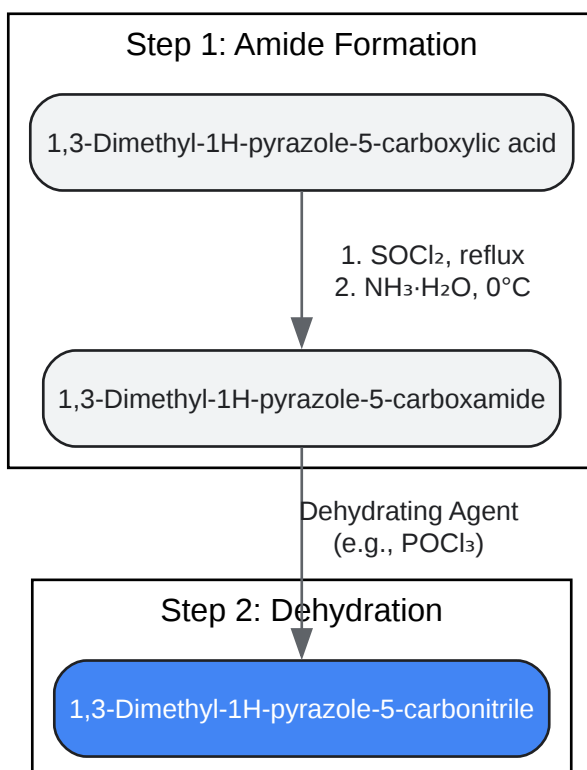
This step is a standard dehydration reaction of a primary amide to a nitrile.

- Materials:
 - 1,3-Dimethyl-1H-pyrazole-5-carboxamide
 - A suitable dehydrating agent (e.g., phosphorus oxychloride (POCl_3), trifluoroacetic anhydride (TFAA), or Burgess reagent)
 - An appropriate solvent (e.g., pyridine, dichloromethane)
- General Procedure:
 - The 1,3-dimethyl-1H-pyrazole-5-carboxamide is dissolved in a suitable anhydrous solvent.
 - The dehydrating agent is added, often at a reduced temperature to control the reaction.

- The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched, and the product is extracted, washed, dried, and purified, typically by column chromatography.

Below is a diagram illustrating the proposed synthesis workflow.

Proposed Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carbonitrile



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Proposed synthesis workflow.

Reactivity and Potential Applications

The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the 4-position. The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions. These reactive sites make **1,3-dimethyl-1H-pyrazole-5-carbonitrile** a potentially useful building block for the synthesis of more complex molecules.

Derivatives of pyrazole are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The specific biological profile of **1,3-dimethyl-1H-pyrazole-5-carbonitrile** is not well-documented in the public domain, representing an area for future research. The general mechanism of action for some bioactive pyrazole derivatives involves the inhibition of specific enzymes or interference with cellular signaling pathways.[3]

Conclusion

1,3-Dimethyl-1H-pyrazole-5-carbonitrile is a readily identifiable chemical compound with potential applications in synthetic and medicinal chemistry. While specific, detailed experimental data is limited in the public literature, this guide provides a solid foundation of its known properties and a scientifically sound, proposed synthesis route. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential.

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